1,3-Benzodioxole-4-carboxylic acid, 5-(bromomethyl)-, ethyl ester
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Overview
Description
1,3-Benzodioxole-4-carboxylic acid, 5-(bromomethyl)-, ethyl ester is a chemical compound with the molecular formula C11H11BrO4 It is a derivative of 1,3-benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-4-carboxylic acid, 5-(bromomethyl)-, ethyl ester typically involves the bromination of 1,3-benzodioxole-4-carboxylic acid followed by esterification. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The esterification step involves reacting the brominated product with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-4-carboxylic acid, 5-(bromomethyl)-, ethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include alcohols.
Scientific Research Applications
1,3-Benzodioxole-4-carboxylic acid, 5-(bromomethyl)-, ethyl ester has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-4-carboxylic acid, 5-(bromomethyl)-, ethyl ester depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromomethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The dioxole ring structure can also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodioxole-4-carboxylic acid, 5-methoxy-
- 1,3-Benzodioxole-4-carboxylic acid, 5-chloro-, methyl ester
- 1,3-Benzodioxole-4-carboxylic acid, 5-methyl-
Uniqueness
1,3-Benzodioxole-4-carboxylic acid, 5-(bromomethyl)-, ethyl ester is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific chemical modifications. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
CAS No. |
197293-71-3 |
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Molecular Formula |
C11H11BrO4 |
Molecular Weight |
287.11 g/mol |
IUPAC Name |
ethyl 5-(bromomethyl)-1,3-benzodioxole-4-carboxylate |
InChI |
InChI=1S/C11H11BrO4/c1-2-14-11(13)9-7(5-12)3-4-8-10(9)16-6-15-8/h3-4H,2,5-6H2,1H3 |
InChI Key |
DJUWSQFISSJQJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=C1OCO2)CBr |
Origin of Product |
United States |
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